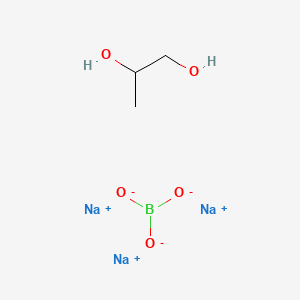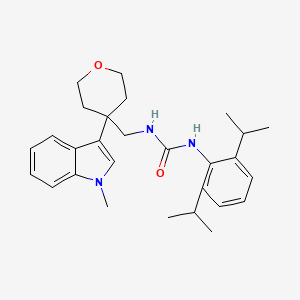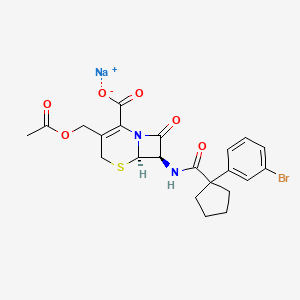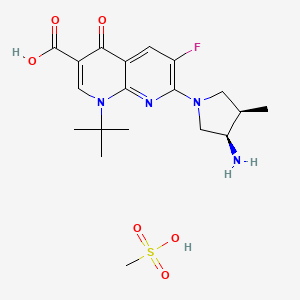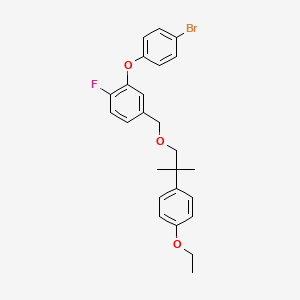
(1H-Purin-6-ylthio)acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-Purin-6-ylthio)acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide: is a complex organic compound with the molecular formula C18-H19-Cl2-N7-O-S and a molecular weight of 452.40 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Purin-6-ylthio)acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purin-6-ylthioacetic Acid Moiety: This step involves the reaction of 6-mercaptopurine with chloroacetic acid under basic conditions to form (1H-Purin-6-ylthio)acetic acid.
Synthesis of the Hydrazide Intermediate: The hydrazide intermediate is prepared by reacting 4-(bis(2-chloroethyl)amino)benzaldehyde with hydrazine hydrate in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of the (1H-Purin-6-ylthio)acetic acid with the hydrazide intermediate under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
(1H-Purin-6-ylthio)acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the hydrazide moiety to the corresponding amine.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as thiols, amines, or alcohols, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Thiols, amines, alcohols, and appropriate solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
(1H-Purin-6-ylthio)acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel chemotherapeutic agents.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用机制
The mechanism of action of (1H-Purin-6-ylthio)acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, enzymes, and proteins, leading to the inhibition of cellular processes.
Pathways Involved: It may interfere with DNA replication and repair mechanisms, induce oxidative stress, and modulate signaling pathways involved in cell proliferation and apoptosis.
相似化合物的比较
(1H-Purin-6-ylthio)acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide: can be compared with other similar compounds:
2-Pyrrolidone: A simpler lactam used in various industrial applications.
Allylamine: An unsaturated amine with applications in polymer chemistry and pharmaceuticals.
Uniqueness: : The unique combination of the purine, thioacetic acid, and hydrazide moieties in This compound provides it with distinct chemical reactivity and potential biological activities that are not commonly found in simpler compounds like 2-pyrrolidone and allylamine.
属性
CAS 编号 |
130953-27-4 |
|---|---|
分子式 |
C18H19Cl2N7OS |
分子量 |
452.4 g/mol |
IUPAC 名称 |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C18H19Cl2N7OS/c19-5-7-27(8-6-20)14-3-1-13(2-4-14)9-25-26-15(28)10-29-18-16-17(22-11-21-16)23-12-24-18/h1-4,9,11-12H,5-8,10H2,(H,26,28)(H,21,22,23,24)/b25-9+ |
InChI 键 |
OULKSDKUJSYCFF-YCPBAFNGSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CSC2=NC=NC3=C2NC=N3)N(CCCl)CCCl |
规范 SMILES |
C1=CC(=CC=C1C=NNC(=O)CSC2=NC=NC3=C2NC=N3)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


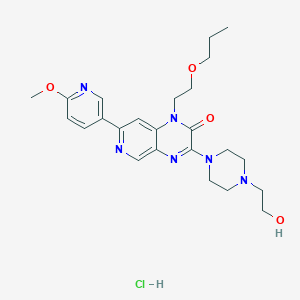
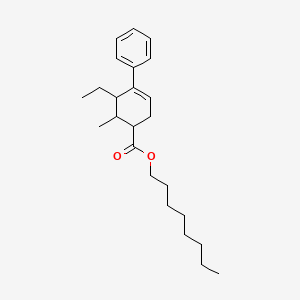

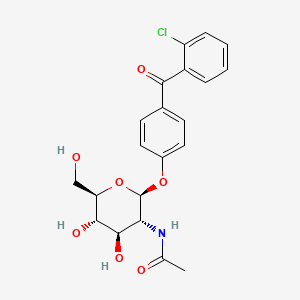
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(4-propoxyphenyl)propanamide](/img/structure/B15189045.png)
